1,3,4-Hexatriene

Description

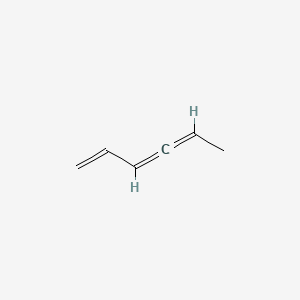

Structure

3D Structure

Properties

CAS No. |

33755-64-5 |

|---|---|

Molecular Formula |

C6H8 |

Molecular Weight |

80.13 g/mol |

InChI |

InChI=1S/C6H8/c1-3-5-6-4-2/h3-5H,1H2,2H3 |

InChI Key |

VZSDWRJYMYVVEU-UHFFFAOYSA-N |

Canonical SMILES |

CC=C=CC=C |

Origin of Product |

United States |

Advanced Structural and Conformational Investigations of 1,3,4 Hexatriene

Theoretical Elucidation of Molecular Geometry

The geometry of 1,3,4-hexatriene is a direct consequence of the hybridization states of its constituent carbon atoms. The carbon chain, numbered CH2=C(2)H-C(3)H=C(4)=C(5)H-C(6)H3, involves sp2 hybridization for the vinyl carbons (C1, C2) and the terminal allene (B1206475) carbon (C5), while the central allene carbon (C4) is sp-hybridized. This specific combination of orbital arrangements imposes rigid geometric constraints on the molecule.

Theoretical calculations and experimental data for related molecules provide a strong basis for characterizing the bond parameters in this compound. The allene moiety (C3=C4=C5) is expected to have bond lengths and angles very similar to the parent molecule, allene (propadiene). The central carbon (C4) forms two orthogonal pi bonds, resulting in a linear C=C=C arrangement. The vinyl group (C1=C2) and its junction to the allene system (C2-C3) exhibit characteristics of a conjugated system.

While specific high-level computational data for this compound is not broadly published, the expected values can be inferred from foundational studies on allene and conjugated dienes.

Table 1: Representative Theoretical Bond Parameters for this compound

Note: Values for the allene moiety are based on experimental data for propadiene and serve as a close approximation. Alkene and single bond lengths are typical values for conjugated systems.

| Bond | Type | Expected Bond Length (Å) | Expected Bond Angle (°) | Atoms Involved in Angle |

| C1=C2 | Alkene | ~1.34 | ~120 | H-C1-H, H-C1-C2 |

| C2-C3 | Single (sp2-sp2) | ~1.46 | ~122 | C1-C2-C3 |

| C3=C4 | Allene | ~1.31 | ||

| C4=C5 | Allene | ~1.31 | ~180 | C3=C4=C5 |

| C5-C6 | Single (sp2-sp3) | ~1.50 | ~121 | C4=C5-C6 |

| C-H (vinyl) | C(sp2)-H | ~1.09 | ~120 | H-C2-C1, H-C3-C2 |

| C-H (allene) | C(sp2)-H | ~1.09 | ~120 | H-C5-C4 |

| C-H (methyl) | C(sp3)-H | ~1.10 | ~109.5 | H-C6-H |

A defining feature of the allene functional group is its inherent non-planarity. The two pi bonds of the C=C=C system are orthogonal to each other. This means the substituents attached to the terminal carbons of the allene lie in perpendicular planes.

Conformational Analysis

Conformational analysis of this compound focuses on the rotation around the C2-C3 single bond, which connects the planar vinyl moiety to the non-planar allene moiety.

Rotation around the C2-C3 bond gives rise to different spatial arrangements, or conformers. The primary conformers are analogous to those in 1,3-butadiene: an s-trans (or antiperiplanar) form where the C1=C2 double bond and the C3=C4 double bond are on opposite sides of the C2-C3 bond, and an s-cis (or synperiplanar) form where they are on the same side.

The two principal stable conformers of this compound are the s-trans and s-cis forms.

s-trans-1,3,4-Hexatriene : This conformer has a dihedral angle of 180° about the C2-C3 bond. It is generally expected to be the more stable conformer due to minimized steric repulsion between the hydrogen on C2 and the hydrogen on C3.

s-cis-1,3,4-Hexatriene : This conformer has a dihedral angle of 0° about the C2-C3 bond. While typically higher in energy than the s-trans form, it serves as a crucial conformation for certain intramolecular reactions. acs.org

The relative stability and the energy barrier separating these conformers define the conformational energy landscape of the molecule, influencing its dynamic behavior and reactivity in processes like Diels-Alder cycloadditions. thieme-connect.com

Stereochemical Aspects of the Allene-Ene System in this compound

One of the most significant structural consequences of the allene-ene system in this compound is the emergence of chirality without a traditional stereocenter. This phenomenon is known as axial chirality. thieme-connect.com

An allene is chiral if the two substituents on each of its terminal carbons are different. For this compound (CH2=C(2)H-C(3)H=C(4)=C(5)H -C(6)H3), the allene unit is at C3-C4-C5.

At carbon C3, the substituents are a hydrogen atom (-H) and a vinyl group (-CH=CH2).

At carbon C5, the substituents are a hydrogen atom (-H) and a methyl group (-CH3).

Since the substituents on C3 are different from each other (H ≠ vinyl) and the substituents on C5 are also different from each other (H ≠ methyl), this compound is a chiral molecule. It exists as a pair of non-superimposable mirror images, or enantiomers. This chirality arises from the fixed, twisted geometry of the allene, which acts as a chiral axis. This stereochemical feature is fundamental to understanding its interactions in chiral environments and its use in stereoselective synthesis. acs.orgnih.gov

Electronic Structure and Bonding Theory of 1,3,4 Hexatriene

Molecular Orbital Theory Applied to Allene-Ene Systems

The molecular orbitals (MOs) of 1,3,4-hexatriene arise from the combination of the atomic p orbitals of the six carbon atoms. However, due to the orthogonal nature of the allene's pi bonds, the pi system is effectively split into two perpendicular subsystems. One subsystem involves the p-orbitals on carbons C3, C4, and C5, and the other involves the p-orbitals on C4, C5, and C6. This is different from linear conjugated systems where all p-orbitals are parallel and can overlap to form a single, continuous pi system. libretexts.orgresearchgate.net

The six atomic p-orbitals of this compound combine to form six pi (π) molecular orbitals. These orbitals can be conceptually understood by considering the interactions between the diene and allene (B1206475) fragments. The orthogonality at the allene center prevents full conjugation, leading to a more complex energy level diagram than that of a simple linear polyene.

The energy of these π molecular orbitals increases with the number of nodes. A node is a region in the orbital where the probability of finding an electron is zero. Lower energy (bonding) orbitals have fewer nodes, while higher energy (antibonding) orbitals have more nodes. libretexts.orgmasterorganicchemistry.com For this compound, the six pi electrons occupy the three lowest energy molecular orbitals in the ground state.

The nodal patterns are more complex than in linear polyenes due to the non-planar, twisted geometry. The nodes are distributed asymmetrically, reflecting the orthogonal nature of the pi systems.

| Molecular Orbital | Character | Relative Energy | Number of Nodes |

| ψ₆ | Antibonding | Highest | 5 |

| ψ₅ | Antibonding | High | 4 |

| ψ₄* | Antibonding | Low | 3 |

| ψ₃ | Bonding | High | 2 |

| ψ₂ | Bonding | Medium | 1 |

| ψ₁ | Bonding | Lowest | 0 |

Table 1: A generalized representation of the pi molecular orbitals for a six-carbon chain. The exact energies and nodal patterns for this compound are influenced by its unique allene-ene structure.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and its electronic absorption properties. libretexts.org

HOMO (Highest Occupied Molecular Orbital): In the ground state of this compound, the six pi electrons fill the three bonding molecular orbitals (ψ₁, ψ₂, ψ₃). Therefore, ψ₃ is the HOMO. This orbital represents the region of highest electron density and is the site from which an electron is most easily removed (e.g., in oxidation or as a nucleophile).

LUMO (Lowest Unoccupied Molecular Orbital): The lowest energy orbital without any electrons is the LUMO, which in this case is ψ₄*. This orbital represents the region where the molecule is most likely to accept electrons (e.g., in reduction or as an electrophile).

The energy gap between the HOMO and LUMO is a key parameter. It determines the energy of the lowest-energy electronic transition, which corresponds to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. libretexts.org For conjugated systems, as the extent of conjugation increases, the HOMO-LUMO gap decreases, leading to absorption at longer wavelengths. libretexts.org

Electron Delocalization and Conjugation Effects within this compound

In fully conjugated systems like 1,3,5-hexatriene (B1211904), pi electrons are delocalized over the entire length of the carbon chain. This delocalization is a stabilizing force, evidenced by changes in bond lengths; the double bonds lengthen slightly, and the single bonds shorten, moving towards an intermediate bond order. mit.edunih.gov

In this compound, the situation is different. The sp-hybridized central carbon of the allene group and the resulting orthogonal arrangement of the C3=C4 and C4=C5 pi bonds act as a barrier to full conjugation. Electron delocalization is significant within the vinyl group (C1=C2) and the vinylallene fragment (C3=C4=C5), but the communication between these two systems is restricted. This "interrupted conjugation" means that this compound does not benefit from the same degree of stabilization energy as its fully conjugated isomer, 1,3,5-hexatriene. bartleby.com The lack of complete delocalization results in a molecule that is less stable and generally more reactive than 1,3,5-hexatriene.

Theoretical Predictions of Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of a molecule is governed by transitions of electrons from occupied orbitals to unoccupied orbitals upon absorption of electromagnetic radiation. libretexts.org For molecules like this compound, the most significant electronic transition is the π → π* transition, which involves the promotion of an electron from the HOMO to the LUMO. libretexts.org

Theoretical calculations and experimental data for related polyenes show a clear trend: as the conjugated system lengthens, the HOMO-LUMO gap decreases, and the wavelength of maximum absorption (λ_max_) shifts to longer wavelengths (a bathochromic shift). libretexts.orglibretexts.org

While specific, high-level theoretical data for this compound is sparse in readily available literature, we can infer its properties relative to its isomers. The λ_max_ for 1,3,5-hexatriene is approximately 258 nm. libretexts.orglibretexts.org Because the conjugation in this compound is interrupted, its HOMO-LUMO gap is expected to be larger than that of 1,3,5-hexatriene. This would predict a λ_max_ at a shorter wavelength (higher energy) than 258 nm. Experimental studies on (E)- and (Z)-1,3,5-hexatriene show strong absorptions between 220 and 280 nm. researchgate.net Theoretical investigations on 1,3,5-hexatriene have analyzed the strongly allowed 1 ¹A_g_ → 1 ¹B_u_ transition, which corresponds to the main absorption band. faccts.dedbuniversity.ac.in

| Compound | Conjugation Type | HOMO-LUMO Gap | Predicted λ_max |

| 1,3-Butadiene | Conjugated Diene | Larger | ~217 nm libretexts.org |

| This compound | Interrupted (Allene-Ene) | Intermediate | < 258 nm |

| 1,3,5-Hexatriene | Conjugated Triene | Smaller | ~258 nm libretexts.org |

Table 2: Comparison of conjugation and predicted absorption characteristics. The λ_max_ for this compound is predicted based on electronic structure principles relative to well-documented polyenes.

Advanced Mechanistic Studies of 1,3,4 Hexatriene Reactions

Radical Reaction Pathways

Computational studies have provided significant insight into the radical reactions of hexatriene systems. The ring-closure of the hexatriene radical cation to the 1,3-cyclohexadiene (B119728) radical cation has been investigated computationally. acs.orgacs.orgnih.gov Several mechanistic pathways were considered, including concerted and stepwise routes. acs.orgacs.org

Two competing pathways were found to be energetically viable:

A concerted, asymmetric pathway with a calculated activation barrier of 16.2 kcal/mol. acs.orgnih.gov

A stepwise pathway, starting from the cis,cis,trans rotamer of the hexatriene radical cation, which proceeds through a bicyclo[3.1.0]hex-2-ene intermediate. The rate-determining step for this path has a higher activation energy of 20.4 kcal/mol. acs.orgnih.gov

These findings highlight the importance of the reactant's conformation in controlling the reaction mechanism. acs.orgnih.gov The generation of radicals can also be induced photochemically or through the use of radical initiators, leading to subsequent reactions like hydrogen abstraction or addition. msu.edurutgers.edu

| Pathway | Key Intermediate/Transition State | Activation Energy (Ea) | Overall Exothermicity | Reference |

|---|---|---|---|---|

| Concerted Asymmetric | Asymmetric TS (4•+) | 16.2 kcal/mol | -23.8 kcal/mol | acs.orgnih.gov |

| Stepwise | Bicyclo[3.1.0]hex-2-ene Intermediate via TS (9•+) | 20.4 kcal/mol (rate-determining step) | -18.6 kcal/mol | acs.orgnih.gov |

Mechanistic Insights into Reactions with External Reagents

The reaction of 1,3,4-hexatriene with external reagents is dictated by the distinct reactivity of its allenic and diene functionalities. Allenes are generally more reactive than simple alkenes due to their higher strain. rsc.org

Reactions with electrophiles, such as acids or halogens, can occur at either of the double bonds. The specific site of attack and the subsequent mechanism (e.g., formation of a carbocation intermediate) will depend on the substitution pattern of the hexatriene and the nature of the reagent. For instance, in reactions with external reagents, the mechanism can be a simple addition, or it can involve more complex rearrangements following the initial attack. sathyabama.ac.insolubilityofthings.com

The reaction of dichlorogermylene (GeCl₂) with hexa-1,3,5-triene has been studied computationally as a model for cycloadditions with external reagents. researchgate.net It was found that a [6+1] cycloaddition is characterized by a low barrier and results in a thermodynamically favorable product, proceeding through an antarafacial approach of the reactants. researchgate.net This contrasts with [2+1] cycloadditions, which are kinetically hindered. researchgate.net Such studies provide a framework for understanding how external reagents can interact with the extended π-system of a hexatriene derivative.

Photochemistry and Excited State Dynamics of 1,3,4 Hexatriene

Photoexcitation Processes and Excited State Generation

Detailed experimental or theoretical studies outlining the specific photoexcitation processes and the nature of the electronically excited states generated for 1,3,4-hexatriene are not extensively documented in the scientific literature. The characterization of its absorption spectrum and the identification of the specific molecular orbitals involved in its electronic transitions upon photon absorption have not been a focus of published research.

Ultrafast Dynamics and Non-Radiative Relaxation Pathways

There is a lack of specific research into the ultrafast dynamics and non-radiative relaxation pathways of this compound following photoexcitation. Data from techniques such as transient absorption spectroscopy, which could elucidate the lifetimes of its excited states and the time scales of internal conversion or other relaxation processes, are not available. Consequently, the specific pathways by which photoexcited this compound returns to the ground state without emitting light have not been characterized.

Photoisomerization Mechanisms and Pathways

While the photoisomerization of conjugated polyenes is a widely studied field, the specific mechanisms and pathways for this compound are not described in the available literature. Some studies note that this compound can be formed as a product during the photolysis of 1,3-cyclohexadiene (B119728), suggesting it is a component in a complex photochemical system. researchgate.netresearchgate.netresearchgate.net Another study identified this compound as one of the isomers produced from the reaction of the CH radical with furan under experimental conditions simulating the atmosphere of Titan. researchgate.net However, studies detailing the subsequent photoisomerization of this compound itself, including the identification of intermediates and final products, are absent.

Role of Conical Intersections in Photochemical Transformations

The role of conical intersections is crucial for understanding the rapid, non-radiative decay and photochemical reactions of many organic molecules. However, theoretical calculations and dynamic simulations to identify the geometries and energies of conical intersections on the potential energy surfaces of this compound have not been reported. Without such studies, a mechanistic understanding of how this specific molecule might undergo photochemical transformations via these ultrafast funnels is purely speculative.

Quantum Yield Studies for Photochemical Events

Quantitative data on the efficiency of any photochemical processes involving this compound are not available. There are no published quantum yield studies that measure the efficiency of its photoisomerization, decomposition, or any other photochemical event. Therefore, it is not possible to provide a data table or a detailed discussion on the quantum yields for this compound.

Computational Chemistry and Molecular Modeling for 1,3,4 Hexatriene Research

Quantum Chemical Calculation Methodologies

Quantum chemical methods are fundamental to understanding the electronic structure and behavior of 1,3,4-hexatriene at the atomic level. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Ab initio and Density Functional Theory (DFT) are cornerstone methodologies for determining the equilibrium geometry and vibrational frequencies of this compound and its derivatives. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. Subsequent frequency analysis at this optimized geometry confirms that the structure is a true minimum (no imaginary frequencies) and provides theoretical vibrational spectra that can be compared with experimental data.

Various levels of theory and basis sets have been employed to study systems containing the this compound core. For instance, in a study of a platinum-catalyzed cycloaddition involving 5-methyl-2-phenyl-1,3,4-hexatriene, geometry optimizations were performed using the B3LYP functional with the 6-31G** basis set for most atoms and the LACVP basis set for the metal. googleapis.com In studies of strained cyclic allenes, the ωB97XD functional has been deemed appropriate for optimizing ground-state geometries. escholarship.org For higher accuracy in energy calculations involving the formation of this compound, the CBS-QB3 complete basis set method has been used. acs.org These methods allow for detailed analysis of structural parameters, such as the bond lengths and angles of the allene (B1206475) and diene moieties, and the planarity of the system. The unique sp and sp² hybridization of the carbon backbone, a key feature of allenes, is a primary focus of such geometric analyses. nih.govyok.gov.tr

| Methodology | Functional/Level of Theory | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | B3LYP | 6-31G** / LACVP | Geometry Optimization of a this compound derivative | googleapis.com |

| DFT | ωB97XD | Not Specified | Geometry Optimization of related cyclic allenes | escholarship.org |

| Composite Ab Initio | CBS-QB3 | N/A | High-accuracy energy calculations for reactions forming this compound | acs.org |

Potential Energy Surface (PES) scans are critical for exploring chemical reactions involving this compound. By systematically changing specific geometric parameters (e.g., bond lengths or dihedral angles) and calculating the energy at each point, a map of the energy landscape for a particular process, such as isomerization or cycloaddition, can be generated. This allows for the identification of energy minima corresponding to reactants and products, and saddle points corresponding to transition states.

For example, PES scans have been employed to identify thermodynamically favorable reaction pathways leading to the formation of this compound as a product from the reaction of the methylidyne radical with 2,5-dimethylfuran. acs.orgresearchgate.net

Once a transition state has been located on the PES, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactant and product. This confirms that a given transition state indeed connects the desired chemical species and provides a detailed visualization of the molecular motions that occur along the reaction pathway.

The transition state is a fleeting, high-energy structure that represents the energetic bottleneck of a chemical reaction. Locating and characterizing the transition state structure for reactions of this compound is crucial for understanding reaction mechanisms and calculating activation energies. Computational chemists locate these structures by searching for a first-order saddle point on the potential energy surface.

A key confirmation of a true transition state is a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier from reactant to product. For example, in the context of the Diels-Alder reaction, where this compound can act as the diene component, computational methods would be used to locate the transition state where the new carbon-carbon bonds are partially formed. researchgate.net Similarly, for pericyclic electrocyclization reactions, the symmetry of the molecular orbitals in the transition state dictates the reaction's stereochemical outcome, an aspect that is readily analyzed with computational methods. vdoc.pub

High-Level Correlated Wavefunction Methods for Energetic Refinement (e.g., MP2, QCISD(T), NEVPT2)

While DFT is a powerful tool for geometry optimizations, higher-level correlated wavefunction methods are often required for achieving "chemical accuracy" (typically within 1 kcal/mol of experimental values) for reaction energies and barrier heights. These methods explicitly account for the correlated motion of electrons, which is a factor that DFT approximates.

Commonly used methods for energetic refinement include Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)). CCSD(T) is often considered the "gold standard" in single-reference quantum chemistry for its high accuracy. For systems with significant multi-reference character, such as stretched bonds in transition states or certain excited states, methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2 or NEVPT2) are necessary.

In studies of related conjugated systems, these methods are applied as single-point energy calculations on geometries previously optimized with a more computationally efficient method like DFT. For instance, a study on a this compound derivative used single-point calculations with the cc-pVTZ(-f) basis set to refine the energies of DFT-optimized structures. googleapis.com While specific, detailed energetic refinement studies published for the parent this compound molecule are limited, the application of these high-level methods is standard practice for obtaining benchmark energetic data for its reactions and conformational equilibria.

Molecular Dynamics Simulations for Conformational and Reactive Processes

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by integrating Newton's laws of motion. This technique allows researchers to study dynamic processes such as conformational changes, solvent effects, and reaction dynamics that are not captured by static quantum chemical calculations.

For this compound, MD simulations could be used to explore the rotational barriers around its single bonds and to understand how its conformation changes in different solvent environments. While extensive MD studies on the parent this compound are not widely published, related computational techniques like molecular docking have been applied to its derivatives. In one study, 3-Methoxy-1,3,4-hexatriene was identified in a natural extract, and its binding affinity to a biological target was evaluated using molecular docking, yielding a calculated binding affinity of -4.5 kcal/mol. researchgate.net Such modeling provides insights into intermolecular interactions. Furthermore, MD simulations are frequently used to study the isomerization dynamics of related polyenes in solution, revealing how the solvent influences reaction rates and pathways. dokumen.pub

Development and Validation of Computational Models and Force Fields for Allene-Ene Systems

While quantum mechanical methods are highly accurate, their computational cost limits their application to relatively small systems or short timescales. For large-scale simulations, such as those involving this compound in a complex environment, classical molecular mechanics or force fields are used. A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. uni-rostock.de

Developing an accurate force field for an unusual functional group combination like an allene-ene system is a significant challenge. Standard force fields like AMBER, CHARMM, or OPLS are parameterized primarily for common biomolecules and organic structures. nih.govscotchem.ac.uk The unique sp-hybridized central carbon and orthogonal pi systems of the allene group require specific parameters for bond stretching, angle bending, and torsional (dihedral) potentials that may not be present in general-purpose force fields. nih.govuni-rostock.de

The process involves parameterizing the force field against high-quality quantum mechanical data (e.g., PES scans) or experimental data. Recently, machine learning (ML) has emerged as a powerful tool for developing highly accurate force fields. acs.org However, ML models must be carefully trained and validated, as some have been shown to struggle with the complex potential energy surfaces of cumulenes, especially around the torsional coordinates. acs.org The validation of any force field for this compound would involve comparing calculated properties, such as liquid density, heat of vaporization, or conformational energy profiles, against experimental or high-level QM results to ensure its reliability for predictive simulations.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry and molecular modeling have become indispensable tools in the study of this compound, providing detailed theoretical predictions of its spectroscopic parameters. These computational approaches allow for the elucidation of molecular structure, vibrational frequencies, electronic transitions, and nuclear magnetic resonance (NMR) chemical shifts, offering insights that complement and guide experimental investigations.

Vibrational Frequencies

Theoretical calculations of the vibrational frequencies of this compound and its isomers have been instrumental in interpreting experimental infrared and Raman spectra. Ab initio quantum chemical techniques have been employed to compute the force fields and vibrational frequencies of different conformers. msu.ru For instance, calculations at the Hartree-Fock (HF) level with a 6-31G basis set (HF/6-31G) have been used to determine the vibrational spectra of various planar configurations. msu.ru

Studies on related hexatriene isomers, such as (Z)-hexa-1,3,5-triene, have utilized methods like Møller-Plesset perturbation theory (MP2/6-31G) and density functional theory (DFT) with the B3LYP functional (B3LYP/6-31G) to calculate vibrational frequencies. nih.gov These theoretical results have shown consistency with experimental values. nih.gov For the radical cation of 1,3,5-hexatriene (B1211904), restricted open-shell Hartree-Fock (ROHF) calculations with a 6-31G basis set have been performed, with the calculated frequencies scaled by a factor of 0.9 to better match experimental fundamentals. claremont.edu

Theoretical studies have also been extended to excited states. For the lowest triplet state (T₁) of E and Z-1,3,5-hexatriene, extended SCF-LCAO-MO-CI theory has been used to calculate vibrational frequencies, which showed satisfactory agreement with experimental resonance Raman spectra. aip.org

Table 1: Theoretical vs. Experimental Vibrational Frequencies (cm⁻¹) for selected modes of Hexatriene Isomers This table is illustrative and compiles data from various theoretical studies on hexatriene isomers. Direct theoretical data for this compound is less common in the provided search results.

| Vibrational Mode | Calculated Frequency (Method) | Experimental Frequency | Reference |

| C=C Stretch | ~1600-1650 (DFT/B3LYP) | ~1625 | researchgate.net |

| C-C Stretch | ~1100-1200 (DFT/B3LYP) | ~1180 | researchgate.net |

| CH₂ Wag | ~900-950 (HF/6-31G) | ~908 | msu.ru |

Electronic Transitions

The electronic spectroscopy of hexatrienes is characterized by π→π* transitions. Computational methods are crucial for predicting the energies of these transitions and understanding the nature of the excited electronic states. For trans,trans-1,3,5-hexatriene, ab initio calculations have been performed to investigate low-lying electronic states. claremont.edu These studies have predicted the lowest excited singlet state to be the 1¹Bᵤ state. claremont.edu Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra. dbuniversity.ac.in

The Franck-Condon principle is often applied in the theoretical analysis of absorption and resonance Raman spectra to understand the structural differences between the ground and excited electronic states. dbuniversity.ac.in For trans-1,3,5-hexatriene, the strongly allowed 1 ¹Ag → 1 ¹Bu transition has been studied in detail using various methods, from single-reference treatments to more complex multireference approaches. researchgate.net The calculated absorption spectrum of 1,3,5-hexatriene shows that as the conjugated π system becomes larger, the energy gap for the π - π* transition narrows, leading to absorption at longer wavelengths (around 258 nm). libretexts.orglibretexts.org

Theoretical models have also been developed to analyze the vibronic coupling between different electronic states, such as the 2¹A₁ and 1¹B₁ states of cis-1,3,5-hexatriene, using methods like complete-active-space self-consistent-field (CASSCF) and single-state multiconfigurational second-order perturbation theory (CASPT2). acs.orgaip.org These calculations help in understanding the complex photophysics and photochemistry of these molecules. acs.orgaip.org

NMR Chemical Shifts

Density Functional Theory (DFT) has proven to be a powerful tool for the accurate prediction of ¹H NMR chemical shifts in conjugated triene systems, including isomers of hexatriene. researchgate.netmdpi.comresearchgate.net Studies have employed various functionals such as B3LYP, PBE0, and dispersion-corrected functionals like B3LYP-D3, APFD, M06-2X, and ωB97XD to calculate chemical shifts. mdpi.comresearchgate.net The results from these calculations have shown excellent agreement with experimental data, aiding in the structural elucidation and revision of previous NMR assignments. researchgate.netmdpi.comresearchgate.net

For model compounds like (Z)-1,3,5-hexatriene and (E)-1,3,5-hexatriene, the olefinic protons of the conjugated double bonds are experimentally observed in the range of 5.0 to 6.8 ppm. mdpi.com The terminal =CH₂ protons are typically more shielded and appear at lower chemical shifts. mdpi.com DFT calculations can accurately reproduce these trends and can also model the effects of steric interactions and conformational changes on the chemical shifts. mdpi.com For instance, the variation of torsion angles in (Z)-1,3,5-hexatriene has been shown to significantly affect the calculated ¹H NMR chemical shifts. mdpi.com

Table 2: Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for (E)-1,3,5-Hexatriene Data extracted from a study using DFT calculations. mdpi.com

| Proton | Calculated δ (ppm) (B3LYP/6-311+G(2d,p)) | Experimental δ (ppm) |

| H1a | 5.23 | 5.16 |

| H1b | 5.05 | 5.05 |

| H2 | 6.25 | 6.21 |

| H3 | 6.05 | 6.04 |

Synthetic Methodologies and Applications of 1,3,4 Hexatriene in Organic Synthesis

Strategies for the Preparation of 1,3,4-Hexatriene and its Substituted Derivatives

The synthesis of this compound and its derivatives can be achieved through various organic reactions. One notable method involves the ontosight.aivulcanchem.com-sigmatropic rearrangement of a benzenesulfenate precursor. Specifically, (5-methyl-1,3,4-hexatrien-3-yl) phenyl sulfoxide (B87167) is synthesized from the reaction of 5-methyl-1-hexen-3-yn-5-ol with phenylsulfenyl chloride, which forms (5-methyl-1-hexen-3-yn-5-yl) benzenesulfenate that then rearranges. tandfonline.comresearchgate.net

Other general strategies for preparing substituted 1,3,5-hexatrienes, which can be conceptually adapted, include elimination reactions and various coupling methodologies. For instance, dehydrohalogenation of suitable precursors using a strong base is a common approach. The Ramberg-Bäcklund reaction offers a stereoselective route to substituted 1,3,5-hexatrienes from diallylic sulfones. rsc.org This method demonstrates good to excellent yields and control over the geometry of the resulting double bonds. rsc.org

Palladium-catalyzed coupling reactions, such as the Stille and Heck reactions, are also powerful tools for constructing the hexatriene backbone. rsc.org For example, Stille coupling can be performed between vinyl iodides and 1-trimethylstannylbuta-1,3-dienes. rsc.org Similarly, the Heck reaction can couple vinyl bromides with conjugated dienes. rsc.org These methods, while effective, can sometimes lead to mixtures of stereoisomers. rsc.org

The Wittig reaction provides another versatile route to 1,3,5-hexatrienes and their derivatives. ontosight.ai For instance, a stereoselective single-step synthesis of (E)-2,5-dimethyl-1,3,5-hexatriene has been achieved through the bis-methylenation of (E)-3-hexene-2,5-dione using methylenetriphenylphosphorane. tandfonline.com

Furthermore, the addition of Grignard reagents to α,β-unsaturated aldehydes and ketones can produce diene-alcohols, which can then be dehydrated to form triene systems. cdnsciencepub.com The Nazarov cyclization protocol, involving the simultaneous addition of an allyl chloride and a carbonyl compound, has been shown to give excellent yields of the intermediate unsaturated alcohols. cdnsciencepub.com

Table 1: Selected Synthetic Methods for Hexatriene Derivatives

| Method | Precursors | Key Reagents/Conditions | Product Type | Reference |

| ontosight.aivulcanchem.com-Sigmatropic Rearrangement | 5-methyl-1-hexen-3-yn-5-ol | Phenylsulfenyl chloride | (5-methyl-1,3,4-hexatrien-3-yl) phenyl sulfoxide | tandfonline.com |

| Ramberg-Bäcklund Reaction | Diallylic sulfones | Dibromodifluoromethane, KOH-Al2O3 | Substituted 1,3,5-hexatrienes | rsc.org |

| Wittig Reaction | (E)-3-hexene-2,5-dione | Methylenetriphenylphosphorane | (E)-2,5-dimethyl-1,3,5-hexatriene | tandfonline.com |

| Grignard Reaction & Dehydration | α,β-unsaturated carbonyl compound, allylic Grignard reagent | Grignard reagent, acid (for dehydration) | Substituted heptatrienes | cdnsciencepub.com |

| McMurry Coupling | β-chloroacrylaldehyde derivatives | Low-valent titanium reagents | 1,6-dichloro-1,3,5-hexatriene derivatives | researchgate.net |

| Stille-Heck Cross-Coupling | Alkenylstannanes, bromodienes | Palladium catalyst | Unsymmetrically substituted 1,3,5-hexatrienes | anu.edu.au |

Utility as a Building Block in Complex Molecule Synthesis

The conjugated π-system of this compound and its isomers makes them valuable building blocks in the synthesis of complex molecules. ontosight.ai The 1,3,5-hexatriene (B1211904) structural unit is found in a wide array of natural products, including vitamin D2, vitamin D3, and various leukotrienes. rsc.org Synthetic strategies targeting these complex molecules often rely on the construction of a hexatriene core.

One of the most significant applications of hexatrienes in synthesis is their participation in pericyclic reactions, particularly electrocyclizations. researchgate.net The thermally or photochemically induced 6π-electrocyclization of a 1,3,5-hexatriene system to a 1,3-cyclohexadiene (B119728) is a powerful method for forming six-membered rings. researchgate.netlibretexts.orgslideshare.net This reaction has been utilized in the total synthesis of numerous natural products, such as certain endiandric acids and the sesquiterpene (+)-occidentalol. researchgate.net The reversibility of this reaction under certain conditions also provides a route to functionalized hexatrienes from cyclohexadiene precursors. libretexts.org

Diels-Alder reactions involving hexatrienes also provide a versatile pathway to cyclic structures. acs.orgacs.orgnih.gov For example, cobalt-catalyzed Diels-Alder reactions of 1,3,5-hexatriene derivatives with alkynes can generate substituted stilbenes. acs.orgacs.orgnih.gov

Furthermore, this compound derivatives can serve as precursors to various heterocyclic compounds. For instance, (5-methyl-1,3,4-hexatrien-3-yl) phenyl sulfoxide undergoes electrophile-promoted cyclization to form five-membered heterocycles like 5H-1,2-oxathiol-2-ium salts and substituted thiophenes or selenophenes. tandfonline.com

The utility of hexatriene derivatives extends to the synthesis of polymeric materials. The conjugated double bond system is a key feature for developing conducting polymers and other advanced materials with interesting electronic and optical properties. ontosight.ai

Control of Regioselectivity and Stereoselectivity in Reactions Involving this compound

Controlling regioselectivity and stereoselectivity is paramount in harnessing the synthetic potential of this compound and its isomers. The specific arrangement of substituents and the reaction conditions play a crucial role in determining the outcome of reactions.

In electrocyclic reactions of 1,3,5-hexatrienes, the stereochemistry is governed by the Woodward-Hoffmann rules. slideshare.net Thermally induced 6π-electrocyclizations proceed in a disrotatory fashion, while photochemical reactions are conrotatory. masterorganicchemistry.com This predictable stereochemical outcome is fundamental for constructing specific stereoisomers of cyclohexadiene products. masterorganicchemistry.comnumberanalytics.com For example, the cyclization of a substituted 1,3,5-hexatriene will lead to a specific relative stereochemistry of the substituents on the newly formed six-membered ring. numberanalytics.com

In Diels-Alder reactions, both regioselectivity and stereoselectivity are important considerations. The use of catalysts can significantly influence the regiochemical outcome. For instance, cobalt-catalyzed reactions of 1,3,5-hexatriene derivatives have been shown to proceed with high regioselectivity. acs.orgacs.orgnih.gov In the cobalt-catalyzed 1,4-hydrovinylation of terminal alkenes with 1,3,5-hexatrienes, a high degree of control over the double bond geometry in the resulting skipped trienes can be achieved. acs.orgacs.org

The stereoselectivity of synthetic methods used to prepare hexatrienes themselves is also critical. The Ramberg-Bäcklund reaction, for example, can be highly stereoselective, allowing for the preparation of geometrically defined trienes by judicious choice of solvent and temperature. rsc.org Similarly, the Wittig reaction can be tailored to produce specific isomers, as seen in the stereoselective synthesis of (E)-2,5-dimethyl-1,3,5-hexatriene. tandfonline.com

Table 2: Stereochemical Control in Reactions of Hexatrienes

| Reaction Type | Controlling Factor | Outcome | Reference |

| Thermal 6π-Electrocyclization | Orbital Symmetry (Woodward-Hoffmann Rules) | Disrotatory | masterorganicchemistry.com |

| Photochemical 6π-Electrocyclization | Orbital Symmetry (Woodward-Hoffmann Rules) | Conrotatory | masterorganicchemistry.com |

| Cobalt-Catalyzed 1,4-Hydrovinylation | Catalyst and Substrate Structure | High control of double bond geometry | acs.orgacs.org |

| Ramberg-Bäcklund Reaction | Solvent and Temperature | Stereoselective formation of triene isomers | rsc.org |

Advanced Derivatization Chemistry and Functionalization Strategies

The reactivity of the conjugated π-system of this compound allows for a wide range of derivatization and functionalization strategies, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

Electrophilic addition reactions can be used to functionalize the double bonds of hexatrienes. For example, halogenation of (5-methyl-1,3,4-hexatrien-3-yl) phenyl sulfoxide leads to the formation of 4-halo-5H-1,2-oxathiol-2-ium halides. tandfonline.com Reaction with phenylsulfenyl and phenylselenenyl chlorides affords substituted thiophenes and selenophenes, respectively. tandfonline.com

Transition metal-catalyzed reactions provide a powerful platform for the functionalization of hexatrienes. Cobalt-catalyzed transformations, such as the 1,4-hydrovinylation and the unprecedented 1,4-hydrohexatrienylation reactions, allow for the atom-economic formation of new carbon-carbon bonds. acs.orgacs.orgnih.gov These reactions generate acyclic products with a high degree of control over the double bond geometry. acs.orgacs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are also instrumental in derivatizing hexatriene systems. For instance, a stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes has been developed using a series of Heck and Suzuki-Miyaura reactions. rsc.org This approach utilizes 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane (B1218076) as a two-carbon vinyl-dianion building block, demonstrating a versatile strategy for polyene synthesis. rsc.org

Furthermore, the embedded 1,3-diene motif within cycloadducts derived from 1,2,3-cyclohexatriene (B14357811) (a strained isomer of benzene) can be leveraged for further functionalization, rapidly accessing diverse and complex molecular scaffolds. nih.gov

The development of new synthetic routes to functionalized hexatrienes continues to expand their utility. For example, a method for the synthesis of functionalized hexatrienes has been achieved through the nucleophilic addition of organolithium reagents to cyanine (B1664457) dyes, followed by a Hofmann-type elimination. researchgate.net

Emerging Research Frontiers and Future Outlook for 1,3,4 Hexatriene

Investigation of Substituted 1,3,4-Hexatrienes for Tunable Reactivity

Direct research on substituted 1,3,4-hexatrienes is exceptionally scarce in current scientific literature. However, the broader field of allene (B1206475) chemistry provides a clear roadmap for future investigations. The reactivity of allenes can be precisely tuned by the introduction of substituents, which can influence the chemo-, regio-, and stereoselectivity of reactions. nih.gov This principle of "tunable reactivity" is a key frontier for the future study of 1,3,4-hexatriene.

Future research will likely focus on synthesizing derivatives of this compound and exploring how substituents at various positions alter its reactivity. For instance, placing electron-withdrawing or electron-donating groups at the C1, C2, C5, or C6 positions could profoundly impact the behavior of both the vinyl and allene functionalities. The introduction of substituents can stabilize intermediates in radical or polar reactions, directing outcomes that are not possible with the parent molecule. nih.gov A combined computational and experimental approach has demonstrated that substituents can tune the reactivity of biradicals, a principle that could be extended to radical reactions of substituted 1,3,4-hexatrienes. nist.gov

The table below outlines potential substitution patterns on the this compound scaffold and their predicted effects on reactivity, based on established principles of allene chemistry.

Table 1: Potential Effects of Substitution on the Reactivity of this compound

| Substitution Position | Substituent Type | Predicted Influence on Reactivity | Potential Reaction Type |

|---|---|---|---|

| C1 or C2 (Vinyl Group) | Electron-Withdrawing (e.g., -COOR) | Activates the vinyl group for nucleophilic attack (Michael addition). | Conjugate Addition |

| C1 or C2 (Vinyl Group) | Electron-Donating (e.g., -OR) | Modifies electronics for cycloaddition reactions. | Diels-Alder Reactions |

| C5 or C6 (Allene Group) | Aryl Group | Stabilizes adjacent radical or cationic intermediates. nih.gov | Radical Additions, Electrophilic Additions |

| C5 or C6 (Allene Group) | Silyl Group | Directs regioselectivity in hydroboration or other additions. | Hydrofunctionalization |

The development of synthetic routes to such substituted systems, likely via modern cross-coupling methodologies, is the first critical step in opening up this research avenue. anu.edu.au

Exploration of Heteroatom-Containing Analogs

The incorporation of heteroatoms (such as N, O, S, P, or Si) into the carbon skeleton of this compound represents another significant frontier. Such substitutions can dramatically alter the molecule's electronic structure, stability, and reactivity, leading to novel chemical entities with unique properties. rsc.org While no heteroatom-containing analogs of this compound have been reported, the synthesis and reactivity of heteroatom-substituted allenes are well-documented, providing a blueprint for future work. nih.govresearchgate.net

For example, replacing one of the carbon atoms in the allene unit with a silicon or phosphorus atom would create a "heteroallene" with distinct chemical properties. The conversion of allenes into strained three-membered methylene (B1212753) heterocycles (like methylene aziridines or allene oxides) is a known process that could be applied to this compound to generate complex heterocyclic motifs. rsc.org Furthermore, theoretical studies on hetero-selenoxide eliminations suggest that processes analogous to alkene synthesis can be extended to create double bonds involving heteroatoms, a concept that could be explored within the this compound framework. mdpi.com

A particularly promising area is the use of heteroatom-substituted allenes in cycloaddition reactions. Allenes containing nitrogen or oxygen functionalities are valuable precursors for synthesizing a wide variety of N- and O-heterocycles. mdpi.com

Table 2: Potential Heteroatom-Containing Analogs of this compound and Their Research Potential

| Analog Type | Example Structure | Potential Synthetic Application |

|---|---|---|

| Azallene Analog | CH₂=CH-CH=C=N-CH₃ | Precursor for nitrogen-containing heterocycles via cycloaddition. |

| Oxallene Analog | CH₂=CH-CH=C=O | Highly reactive species for synthesis of esters, lactones. |

| Thioallene Analog | CH₂=CH-CH=S=CH-CH₃ | Intermediate for sulfur-containing heterocycles. |

| Silaallene Analog | CH₂=CH-CH=Si=CH-CH₃ | Exploration of organosilicon chemistry and materials. |

Potential Contributions to Materials Science and Functional Molecule Design

While this compound itself has no current applications in materials science, the allene functional group is increasingly recognized as a valuable component in the design of functional materials. researchgate.net Allenes are attractive building blocks for creating complex molecules for pharmaceuticals, natural products, and optoelectronic materials due to their unique geometry and reactivity. nih.govrsc.org The rigid, linear structure of the allene unit combined with the flexibility of the adjacent vinyl group in this compound could be exploited to create novel molecular architectures.

The key properties of allenes relevant to materials science include:

Axial Chirality: Substituted allenes can be chiral, which is crucial for developing chiral catalysts and materials with specific optical properties. acs.org

Rigid Rod-like Structure: The C=C=C unit provides a linear, rigid segment that can be incorporated into polymers or liquid crystals.

Rich Reactivity: The two orthogonal π-systems of allenes allow for a diverse range of chemical transformations, enabling the construction of complex π-conjugated systems. researchgate.net

Future research could explore the polymerization of this compound or its derivatives. For example, ring-opening metathesis polymerization of cyclic allenes is a known process, and similar strategies could potentially be developed for acyclic diene-allenes like this compound. acs.org Furthermore, the unique electronic properties of cumulenes (extended allenes) are of interest for molecular electronics, as they are predicted to have metallic behavior. researchgate.net Investigating the electronic properties of oligomers or polymers derived from this compound could be a fruitful area of research.

Development of Novel Experimental and Theoretical Probes for Reaction Dynamics

Understanding the intricate details of a chemical reaction as it happens—its dynamics—requires a combination of sophisticated experimental techniques and high-level theoretical calculations. For a molecule with the complexity of this compound, this is a formidable challenge and a key research frontier. While its dynamics have not been studied, extensive work on the related allene (propadiene) and 1,3,5-hexatriene (B1211904) molecules provides a clear path forward. nih.govaip.org

A powerful approach combines crossed molecular beam (CMB) experiments with theoretical potential energy surface (PES) calculations. acs.orgscispace.com This methodology was used to study the reaction of atomic nitrogen with allene, revealing the reaction mechanism, primary products, and rate constants at temperatures relevant to planetary atmospheres. nih.govacs.org

Experimental Probes:

Crossed Molecular Beams (CMB): This technique allows for the study of single-collision events between reactants under controlled energy conditions. Mass spectrometric detection and time-of-flight (TOF) analysis of the products reveal the reaction micromechanism. nih.govosti.gov

Time-Resolved Spectroscopy: Techniques like femtosecond transient absorption or time-resolved photoelectron spectroscopy (TRPES) can track the evolution of excited states and the formation of intermediates on ultrafast timescales, as has been done for the 1,3,5-hexatriene system. aip.org

Theoretical Probes:

Potential Energy Surface (PES) Calculations: High-level ab initio and Density Functional Theory (DFT) calculations are essential to map out the energy landscape of a reaction. This includes locating transition states and intermediates, which helps to interpret experimental results and predict reaction pathways. acs.orgresearchgate.net

Reaction Dynamics Simulations: Once a PES is established, statistical (like RRKM theory) or molecular dynamics simulations can predict product branching ratios and energy distributions, providing a direct comparison with experimental data from CMB experiments. osti.gov

The application of these state-of-the-art methods to this compound and its reactions would provide fundamental insights into how its unique cumulated/isolated diene structure governs its chemical behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,4-hexatriene, and how can purity be validated?

- Methodology : Use transition-metal-catalyzed cross-coupling or Wittig reactions for synthesis. Purify via fractional distillation under inert atmospheres. Validate purity using gas chromatography (GC) coupled with mass spectrometry (MS) to detect isomers or byproducts. Characterize via H and C NMR, ensuring peak assignments align with predicted chemical shifts for conjugated trienes .

- Key Considerations : Monitor reaction temperatures to prevent polymerization, a common issue with polyenes.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

- Methodology : Employ UV-Vis spectroscopy to analyze transitions, with theoretical support from TD-DFT calculations. Resonance Raman spectroscopy can resolve vibrational modes linked to excited-state dynamics .

- Data Interpretation : Compare experimental absorption bands (e.g., ) with computational predictions to validate electronic transitions .

Q. How does solvent polarity affect this compound’s stability and reactivity?

- Methodology : Conduct kinetic studies in aprotic (e.g., hexane) vs. polar solvents (e.g., THF). Monitor degradation via UV-Vis or HPLC. Use Eyring plots to quantify activation energies for isomerization or cyclization .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectral data for this compound be resolved?

- Methodology : Apply symmetry-adapted cluster configuration interaction (SAC-CI) methods to refine excitation energy calculations. Adjust basis sets (e.g., cc-pVTZ) to account for electron correlation. Cross-validate with high-resolution emission spectra .

- Case Example : For cation radicals, SAC-CI simulations improved alignment of oscillator strengths with experimental excitation spectra .

Q. What computational strategies best predict this compound’s reaction pathways in [4+2] cycloadditions?

- Methodology : Use DFT (B3LYP/6-31G*) to map potential energy surfaces. Identify transition states via intrinsic reaction coordinate (IRC) analysis. Compare regioselectivity outcomes (endo vs. exo) with experimental yields .

- Data Contradiction Tip : If computational models favor unexpected products, re-examine solvent effects or non-covalent interactions (e.g., van der Waals forces) in simulations .

Q. How should researchers address contradictory data in this compound’s photoisomerization kinetics?

- Methodology : Standardize light sources (e.g., laser wavelengths) and use actinometry to calibrate photon flux. Perform Arrhenius analysis across multiple labs to isolate experimental variables (e.g., oxygen quenching). Publish raw datasets and fitting parameters for reproducibility .

Methodological Frameworks

- Experimental Reproducibility : Document synthesis protocols with exact molar ratios, catalyst loadings, and quenching methods. Share NMR raw data (FID files) and processing parameters (e.g., window functions) .

- Data Presentation : Use tables to compare computed vs. observed excitation energies (eV) and oscillator strengths. Highlight uncertainties (e.g., ±0.05 eV) from spectral fitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.